molecular formula C18H21N3O7 B1204655 Bicordin CAS No. 22164-96-1

Bicordin

Cat. No.: B1204655
CAS No.: 22164-96-1
M. Wt: 391.4 g/mol
InChI Key: GIFDOYWSLYYSDJ-UHFFFAOYSA-N
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Description

Bicordin (gapi­comine citrate) is a coronary vasodilator developed by Professor Stanisław Biniecki and introduced in 1970 . It was designed to improve blood flow to the heart by dilating coronary arteries, making it a critical therapeutic agent for angina and ischemic heart disease. This compound’s development marked a milestone in cardiovascular pharmacology, as it represented one of the first Polish-origin drugs to achieve clinical implementation. Its synthesis and efficacy were validated through rigorous preclinical and clinical trials, resulting in widespread adoption in Eastern European medical practice .

Properties

CAS No.

22164-96-1

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine

InChI

InChI=1S/C12H13N3.C6H8O7/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-8,15H,9-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GIFDOYWSLYYSDJ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Related CAS

1539-39-5 (Parent)

Synonyms

4-pyridinemethanamine, N-(4-pyridinylmethyl)-
bicordin
bis(4-pyridylmethyl)amine citrate
bis(4-pyridylmethyl)amine citrate (1:1)
gapicomine
N-(4-pyridinylmethyl)-4-pyridinemethanamine, 2-hydroxy-1,2,3-propanetricarboxylate

Origin of Product

United States

Comparison with Similar Compounds

The comparison of Bicordin with analogous compounds focuses on structural, functional, and pharmacological properties. Two categories of similarity are evaluated: functional analogs (compounds with overlapping therapeutic uses) and structural analogs (compounds sharing chemical or mechanistic features).

Functional Analogs: Coronary Vasodilators

Nitroglycerin
Property This compound (Gapicomine Citrate) Nitroglycerin
Mechanism Likely adenosine-mediated vasodilation Nitric oxide donor, activates guanylate cyclase
Onset/Duration Moderate onset (15–30 mins), sustained effect (4–6 hrs) Rapid onset (1–3 mins), short duration (30 mins)
Administration Oral Sublingual/Transdermal
Side Effects Mild hypotension, headache Severe headache, tolerance development

Key Findings :

  • This compound’s sustained duration offers advantages for chronic angina management, whereas nitroglycerin is preferred for acute relief .
  • Nitroglycerin’s tolerance issues are absent in this compound, making the latter suitable for long-term use .
Dipyridamole
Property This compound Dipyridamole
Mechanism Coronary vasodilation via adenosine Adenosine reuptake inhibition
Therapeutic Use Angina, ischemic heart disease Post-stent thrombosis, diagnostic stress testing
Side Effects Gastrointestinal discomfort Chest pain, arrhythmia

Key Findings :

  • Both drugs modulate adenosine pathways but differ in specificity; this compound directly enhances coronary flow, while dipyridamole has broader antiplatelet effects .

Structural Analogs: Citrate-Based Compounds

Binazin (Todralazine Hydrochloride)

Developed by the same research team, Binazin is a hypotensive agent structurally distinct from this compound but shares a citrate formulation .

Property This compound Binazin
Primary Use Coronary vasodilation Hypertension management
Chemical Backbone Gapicomine (benzimidazole derivative) Hydralazine analog
Pharmacokinetics High oral bioavailability Rapid absorption, short half-life

Key Findings :

  • Despite shared citrate formulation, therapeutic targets differ significantly due to distinct molecular frameworks .
Sildenafil Citrate
Property This compound Sildenafil Citrate
Mechanism Adenosine-mediated vasodilation PDE5 inhibition, nitric oxide enhancement
Therapeutic Use Angina Erectile dysfunction, pulmonary hypertension
Side Effects Mild systemic effects Vision disturbances, priapism

Key Findings :

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